
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- is a heterocyclic compound that belongs to the benzoxazine family
Vorbereitungsmethoden
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- can be achieved through several methods:
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory, analgesic, antibacterial, and neuroprotective activities. It is being investigated for its potential use in developing new therapeutic agents.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials such as polymers and resins due to their excellent thermal stability and mechanical properties.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways, leading to its anti-inflammatory and analgesic effects.
Pathways Involved: It modulates the activity of key signaling pathways such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- can be compared with other benzoxazine derivatives:
3,4-Dihydro-1H-2,3-benzoxazine: This compound lacks the chloro and propionyl groups, making it less reactive and potentially less biologically active.
6-Chloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine: This compound has a phenyl group instead of a propionyl group, which may alter its chemical and biological properties.
The presence of the chloro and propionyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- makes it unique and potentially more versatile in its applications.
Eigenschaften
CAS-Nummer |
21977-20-8 |
|---|---|
Molekularformel |
C11H12ClNO2 |
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
1-(7-chloro-1,4-dihydro-2,3-benzoxazin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H12ClNO2/c1-2-11(14)13-6-8-3-4-10(12)5-9(8)7-15-13/h3-5H,2,6-7H2,1H3 |
InChI-Schlüssel |
AVFGEQIITULSTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CC2=C(CO1)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
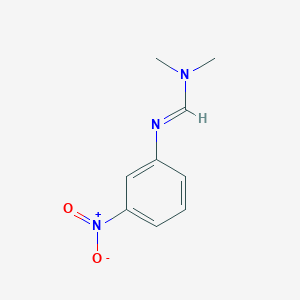
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
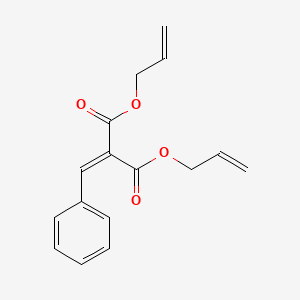
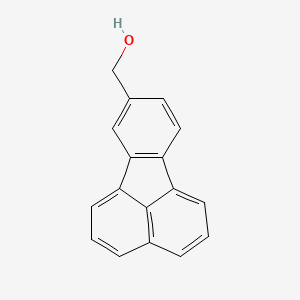
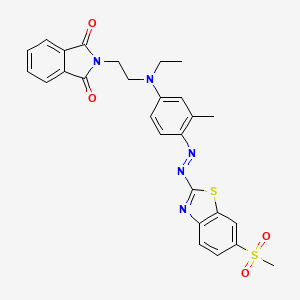
![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
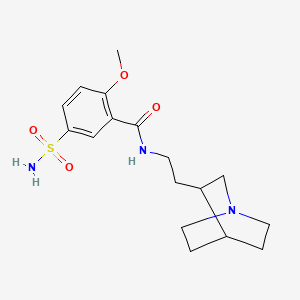
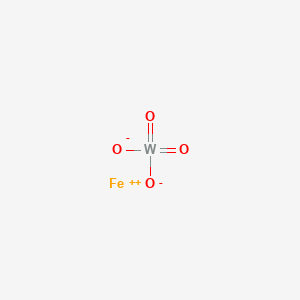
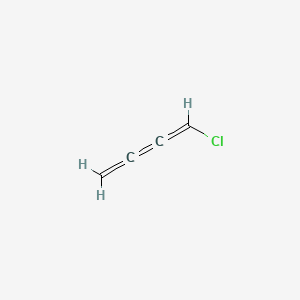
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
